Orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester

CAS No.: 5783-79-9

Cat. No.: VC17051131

Molecular Formula: C8H16O3

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5783-79-9 |

|---|---|

| Molecular Formula | C8H16O3 |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | 2-ethoxy-5,5-dimethyl-1,3-dioxane |

| Standard InChI | InChI=1S/C8H16O3/c1-4-9-7-10-5-8(2,3)6-11-7/h7H,4-6H2,1-3H3 |

| Standard InChI Key | CAZKQJIGXMPMIL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1OCC(CO1)(C)C |

Introduction

Chemical Identity and Basic Properties

Molecular Structure and Nomenclature

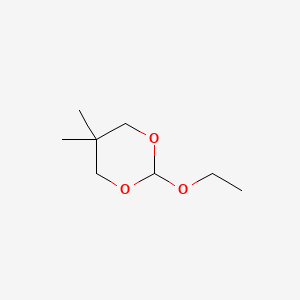

The compound is systematically named 2-ethoxy-5,5-dimethyl-1,3-dioxane, reflecting its six-membered 1,3-dioxane ring with substituents at the 2- and 5-positions. The ethoxy group (-OCH₂CH₃) occupies the 2-position, while two methyl groups (-CH₃) are geminally attached to the 5-carbon, creating a sterically hindered environment . Its molecular formula is C₈H₁₆O₃, with a molecular weight of 160.21 g/mol .

Physical and Thermochemical Data

Key physical properties include:

-

Boiling Point: Estimated at 180–185°C (based on analogous orthoesters) .

-

Density: ~1.02 g/cm³ (typical for cyclic ethers).

-

Solubility: Miscible with common organic solvents (e.g., ethanol, diethyl ether).

Thermochemical data from related orthoesters, such as triethyl orthoformate (ΔfH° liquid = -675.8 ± 0.8 kJ/mol) , suggest similar stability for this cyclic derivative. The geminal dimethyl groups likely reduce ring strain, enhancing thermal stability compared to non-substituted analogs .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via acid-catalyzed condensation of ethyl orthoformate (HC(OCH₂CH₃)₃) with 2,2-dimethyl-1,3-propanediol (neopentyl glycol) . The reaction proceeds under reflux conditions with azeotropic removal of ethanol using a Dean-Stark apparatus:

This method ensures high regioselectivity due to the preferential formation of the six-membered ring over smaller cyclic products .

Purification and Characterization

Crude product is purified via fractional distillation or column chromatography. Structural confirmation relies on ¹H NMR and ¹³C NMR spectroscopy:

-

¹H NMR: Signals at δ 1.2 (triplet, -OCH₂CH₃), δ 1.4 (singlet, -C(CH₃)₂), and δ 3.5–4.1 (multiplet, dioxane ring protons) .

-

¹³C NMR: Peaks at δ 98–105 ppm (acetal carbons) and δ 60–70 ppm (ethoxy and methylene carbons) .

Structural and Conformational Analysis

Ring Conformation

The 1,3-dioxane ring adopts a chair conformation, with the ethoxy group occupying an axial or equatorial position depending on steric and electronic factors. The geminal dimethyl groups at C5 enforce rigidity, limiting ring puckering and stabilizing the chair form . Computational studies suggest that gauche interactions between the ethoxy oxygen and adjacent ring atoms dominate the conformational landscape .

Stereoelectronic Effects

During hydrolysis, the tetrahedral intermediate adopts a conformation where antiperiplanar lone pairs on oxygen atoms facilitate cleavage. Experimental studies on analogous cyclic orthoesters demonstrate exclusive loss of the axial alkoxy group, underscoring the role of stereoelectronic control . For 2-ethoxy-5,5-dimethyl-1,3-dioxane, this selectivity is enhanced by the rigid chair structure, which positions the ethoxy group axially for optimal orbital alignment .

Reactivity and Hydrolytic Behavior

Acid-Catalyzed Hydrolysis

Under acidic conditions, the compound undergoes hydrolysis to yield ethyl formate and 2,2-dimethyl-1,3-propanediol via a tetrahedral intermediate:

Kinetic studies reveal a first-order dependence on [H⁺], with hydrolysis rates significantly slower than non-cyclic orthoesters due to conformational constraints .

Comparative Hydrolysis Rates

Data from Deslongchamps et al. highlight the impact of substituents on reactivity:

| Orthoester Structure | Relative Hydrolysis Rate (k, s⁻¹) |

|---|---|

| 2-ethoxy-5,5-dimethyl-1,3-dioxane | 1.0 × 10⁻⁴ |

| Non-cyclic triethyl orthoformate | 3.2 × 10⁻³ |

| 2-methoxy-1,3-dioxane | 5.6 × 10⁻⁴ |

The reduced rate for the dimethyl-substituted derivative underscores the steric and electronic stabilization imparted by the geminal methyl groups .

Applications in Organic Synthesis

Protecting Group Chemistry

The compound serves as a protecting group for formyl derivatives in multi-step syntheses. Its cyclic structure offers enhanced stability toward nucleophiles compared to acyclic orthoesters, making it ideal for reactions requiring orthogonal protection strategies .

Mechanistic Probes

Researchers utilize its hydrolytic behavior to study stereoelectronic effects in tetrahedral intermediates. The rigid conformation allows precise mapping of transition-state geometries, providing insights into enzyme-catalyzed acyl transfer reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume